(5-Fluoropyrimidin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Fluoropyrimidin-2-yl)acetic acid” is a chemical compound with the molecular formula C6H5FN2O2 . It has a molecular weight of 156.115 . The compound is also known by other names such as 2-(5-fluoropyrimidin-2-yl)acetic acid and 5-FLUOROPYRIMIDINE-2-ACETIC ACID .
Molecular Structure Analysis
The exact mass of “this compound” is 156.033508 . The compound has a density of 1.5±0.1 g/cm3 . The compound’s structure includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .
Physical and Chemical Properties Analysis
“this compound” has a boiling point of 292.3±20.0 °C at 760 mmHg . The flash point is 130.6±21.8 °C . The compound has a LogP value of -0.13, indicating its partition coefficient between octanol and water . The vapour pressure is 0.0±0.6 mmHg at 25°C . The compound is stored at 2-8°C .
Scientific Research Applications
Chemotherapy Enhancement in Colorectal Cancer (5-Fluoropyrimidin-2-yl)acetic acid, primarily through its active metabolite 5-fluorouracil (5-FU), plays a pivotal role in the chemotherapeutic treatment of advanced colorectal cancer. Despite extensive research, 5-FU remains the most active single agent in this domain. Efforts to enhance its effectiveness include combinations with other agents such as folinic acid, methotrexate, and cisplatin. Particularly, the combination of 5-FU and folinic acid has shown promising improvements in patient survival rates compared to 5-FU alone. This underscores the continuous exploration of 5-FU's potential in both clinical and basic scientific research (Abbruzzese & Levin, 1989).
Pharmacogenetics in Fluoropyrimidine Therapy The impact of dihydropyrimidine dehydrogenase (DPD) polymorphisms on the efficacy and toxicity of fluoropyrimidine-based treatments, including 5-FU, has been a significant area of study. Genetic variants affecting DPD, an enzyme crucial for the catabolism of 5-FU, can predict treatment outcomes and severe toxicities. Clinicians are now encouraged to test for DPD deficiency to personalize treatment plans and minimize adverse reactions, marking a step towards more individualized cancer therapy (Del Re et al., 2017).
Advancements in Fluoropyrimidine-based Therapies Emerging therapies that build on the foundation of fluoropyrimidines have been explored to enhance treatment efficacy and patient tolerance. Raltitrexed, as a direct thymidylate synthase inhibitor, alongside other novel fluoropyrimidine formulations such as capecitabine, offer alternative therapeutic options. These advancements aim to maintain or improve the therapeutic benefits of 5-FU while reducing associated toxicities and improving patient quality of life (Avallone et al., 2014).
Personalization of Fluoropyrimidine Regimens Pharmacogenetic testing for DPD activity is emerging as a promising approach to personalize fluoropyrimidine dosing. This testing aims to prevent severe toxicities and optimize drug efficacy, indicating a significant shift towards precision medicine in cancer treatment. Current research supports the potential of these tests to guide treatment decisions, providing a cost-effective strategy for managing the risks associated with fluoropyrimidine therapy (Boisdron-Celle et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that fluorinated pyrimidines, a class of compounds to which this molecule belongs, are often used as biochemical tools for elucidating various problems encountered in cell biology and molecular biology .
Mode of Action
Fluorinated pyrimidines, such as 5-fluorouracil (5-fu), exert their antitumor effects through several mechanisms, including inhibition of rna synthesis and function, inhibition of thymidylate synthase activity, and incorporation into dna, leading to dna strand breaks . It is possible that (5-Fluoropyrimidin-2-yl)acetic acid may have a similar mode of action.
Biochemical Pathways
It is known that fluorinated pyrimidines, such as 5-fu, can affect several biochemical pathways related to rna synthesis, dna synthesis, and thymidylate synthase activity .
Pharmacokinetics
The compound is also predicted to have a high solubility .
Result of Action
It is known that fluorinated pyrimidines, such as 5-fu, can lead to dna strand breaks and inhibit rna synthesis and function .
Action Environment
It is known that the pharmacokinetics and efficacy of fluorinated pyrimidines, such as 5-fu, can be influenced by factors such as the circadian rhythm .
Properties
IUPAC Name |
2-(5-fluoropyrimidin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-4-2-8-5(9-3-4)1-6(10)11/h2-3H,1H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPKSSZAMKKYFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720979 |
Source
|
Record name | (5-Fluoropyrimidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196145-38-6 |
Source
|
Record name | (5-Fluoropyrimidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.